Cas no 952021-60-2 (PF 477736)

PF 477736 structure
PF 477736 structure
商品名:PF 477736
CAS番号:952021-60-2
MF:C22H25N7O2
メガワット:419.479603528976
MDL:MFCD16038847
CID:828424
PubChem ID:135565545

PF 477736 化学的及び物理的性質

名前と識別子

    • α-amino-n-[5,6-dihydro-2-(1-methyl-1h-pyrazol-4-yl)-6-oxo-1h-pyrrolo[4,3,2-ef][2,3]benzodiazepin-8-yl]-cyclohexaneacetamide
    • PF-477736
    • PF 477736
    • Cyclohexaneacetamide​, α-​amino-​N-​[5,​6-​dihydro-​2-​(1-​methyl-​1H-​pyrazol-​4-​yl)​-​6-​oxo-​1H-​pyrrolo[4,​3,​2-​ef]​[2,​3]​benzodiazepin-​8-​yl]​-​, (αR)​-
    • PF477736
    • PF 00477736
    • PF0477736
    • XO23PGZ0SM
    • (2R)-2-Amino-2-cyclohexyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-6-oxo-5,6-dihydro-1H-[1,2]diazepino[4,5,6-cd]indol-8-yl]-acetamide
    • (R)-2-amino-2-cyclohexyl-N-(2-(1-methyl-1H-pyrazol-4-yl)-6-oxo-5,6-dihydro-1H-[1,2]diazepino[4,5,6-cd]indol-8-yl)acetamide
    • (αR)-α-Amino-N-[5,6-dihydro-2-(1-methyl-1H-pyrazol-4-yl)-6-oxo-1H-pyrrolo[4,3,2-ef][2,3]benzodiazepin-8-yl]cyclohexaneacetamide (ACI)
    • DTXSID401025875
    • (2R)-2-Amino-2-cyclohexyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-6-oxo-5,6-dihydro-1H- [1,2]diazepino[4,5,6-cd]indol-8-yl]-acetamide
    • PF-477736, >=98% (HPLC)
    • NSC-763444
    • MLS006011242
    • NSC763444
    • SW219656-1
    • NSC-800848
    • Q27088334
    • (2R)-2-amino-2-cyclohexyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-6-oxo-5,6-dihydro-4H-[1,2]diazepino[4,5,6-cd]indol-8-yl]acetamide
    • 9DB
    • PF 477736 [WHO-DD]
    • 952021-60-2 (free base)
    • CHEMBL3990456
    • GLXC-04457
    • BDBM50514649
    • BRD-K03063480-001-07-4
    • AC-32841
    • NCGC00263132-06
    • SMR004703002
    • DB-080198
    • 952021-60-2
    • SCHEMBL13599879
    • BRD-K03063480-001-06-6
    • UNII-XO23PGZ0SM
    • s2904
    • NCGC00263132-02
    • PF-00477736
    • DB12611
    • (2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.0?,(1)(3)]trideca-1(12),2,4(13),5,7-pentaen-6-yl]acetamide
    • AKOS032947243
    • PF0044736
    • CYCLOHEXANEACETAMIDE, .ALPHA.-AMINO-N-(5,6-DIHYDRO-2-(1-METHYL-1H-PYRAZOL-4-YL)-6-OXO-1H-PYRROLO(4,3,2-EF)(2,3)BENZODIAZEPIN-8-YL)-, (.ALPHA.R)-
    • NSC800848
    • D83426
    • PF-477736,PF-0044736
    • BCP02213
    • AS-16308
    • AKOS024458069
    • CHEBI:91385
    • (2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide
    • NCGC00263132-01
    • HY-10032
    • (2~{r})-2-Azanyl-2-Cyclohexyl-~{n}-[2-(1-Methylpyrazol-4-Yl)-9-Oxidanylidene-3,10,11-Triazatricyclo[6.4.1.0^{4,13}]trideca-1,4,6,8(13),11-Pentaen-6-Yl]ethanamide
    • (R)-2-Amino-2-cyclohexyl-N-(5-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2,6-dihydro-1H-[1,2]diazepino[4,5,6-cd]indol-8-yl)acetamide
    • CCG-264713
    • EN300-20605425
    • (2R)-2-amino-2-cyclohexyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,11-pentaen-6-yl]acetamide
    • (R)-2-AMINO-2-CYCLOHEXYL-N-[2-(1-METHYL-1H-PYRAZOL-4-YL)-6-OXO-5,6-DIHYDRO-1H-[1,2]DIAZEPINO[4,5,6-CD]INDOL-8-YL]-ACETAMIDE
    • 1071848-28-6
    • Cyclohexaneacetamide, alpha-amino-N-(5,6-dihydro-2-(1-methyl-1H-pyrazol-4-yl)-6-oxo-1H-pyrrolo(4,3,2-ef)(2,3)benzodiazepin-8-yl)-, (alphaR)-
    • BRD-K03063480-001-01-7
    • CNB02160
    • EX-A2131
    • BRD-K03063480-001-05-8
    • MDL: MFCD16038847
    • インチ: 1S/C22H25N7O2/c1-29-11-13(9-25-29)20-16-10-24-28-21(30)15-7-14(8-17(27-20)18(15)16)26-22(31)19(23)12-5-3-2-4-6-12/h7-12,19,27H,2-6,23H2,1H3,(H,26,31)(H,28,30)/t19-/m1/s1
    • InChIKey: NDEXUOWTGYUVGA-LJQANCHMSA-N
    • ほほえんだ: O=C1NN=CC2=C(C3=CN(C)N=C3)NC3C2=C1C=C(NC(=O)[C@@H](C1CCCCC1)N)C=3

計算された属性

  • せいみつぶんしりょう: 419.20700
  • どういたいしつりょう: 419.20697307 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 5
  • 重原子数: 31
  • 回転可能化学結合数: 4
  • 複雑さ: 725
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 419.5
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 130

じっけんとくせい

  • 密度みつど: 1.56
  • ようかいど: DMSO: ≥20mg/mL
  • PSA: 134.48000
  • LogP: 3.42430

PF 477736 セキュリティ情報

  • WGKドイツ:3
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

PF 477736 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
DC Chemicals
DC8259-1 g
PF0477736
952021-60-2 >98%
1g
$2400.0 2022-02-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P38760-5mg
Cyclohexaneacetamide​, α-​amino-​N-​[5,​6-​dihydro-​2-​(1-​methyl-​1H-​pyrazol-​4-​yl)​-​6-​oxo-​1H-​pyrrolo[4,​3,​2-​ef]​[2,​3]​benzodiazepin-​8-​yl]​-​, (αR)​-
952021-60-2
5mg
¥768.0 2021-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci12710-50mg
PF-477736
952021-60-2 98%
50mg
¥3617.00 2023-09-09
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6028-50 mg
PF477736
952021-60-2 98.34%
50mg
¥4647.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6028-5 mg
PF477736
952021-60-2 98.34%
5mg
¥840.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6028-10 mg
PF477736
952021-60-2 98.34%
10mg
¥1407.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6028-1 mL * 10 mM (in DMSO)
PF477736
952021-60-2 98.34%
1 mL * 10 mM (in DMSO)
¥840.00 2022-04-26
TRC
P293850-10mg
PF 477736
952021-60-2
10mg
$196.00 2023-05-17
TRC
P293850-100mg
PF 477736
952021-60-2
100mg
$1906.00 2023-05-17
DC Chemicals
DC8259-100 mg
PF0477736
952021-60-2 >98%
100mg
$650.0 2022-02-28

PF 477736 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Methanesulfonic acid Solvents: Tetrahydrofuran ;  rt → 65 °C; 18 - 24 h, 65 °C; 65 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  30 min, 20 °C; 5 h, 20 °C
リファレンス
Process for preparation of polymorphic forms of (αR)-α-amino-N-[5,6-dihydro-2-(1-methyl-1H-pyrazol-4-yl)-6-oxo-1H-pyrrolo[4,3,2-ef][2,3]benzodiazepin-8-yl]cyclohexaneacetamide
, World Intellectual Property Organization, , ,

PF 477736 Raw materials

PF 477736 Preparation Products

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:952021-60-2)PF 477736
A859138
清らかである:99%
はかる:25mg
価格 ($):410.0
atkchemica
(CAS:952021-60-2)PF 477736
CL19192
清らかである:98%/98%
はかる:1g/100mg
価格 ($):問い合わせ/問い合わせ